TB500

Prodrug Metabolism Wound healing

Researchers studying peptide pharmacokinetics often struggle to source a well-characterized thymosin β4 active fragment with documented metabolite profiles. TB500 (CAS 885340-08-9) addresses this need as a synthetic heptapeptide (Ac-LKKTETQ, MW 889.01) with established actin-binding properties and a defined metabolic pathway to its active metabolite Ac-LKKTE. • Functions as a prodrug model for peptide metabolism studies; quantifiable via UHPLC-Q-Exactive orbitrap MS/MS in biological matrices • Enables systemic actin-mediated cell migration research, mechanistically distinct from VEGF-centric peptides such as BPC-157 • Supplied as lyophilized powder, ≥98% HPLC purity, with batch-specific COA for reliable procurement

Molecular Formula C38H68N10O14
Molecular Weight 889.0 g/mol
CAS No. 885340-08-9
Cat. No. B612521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTB500
CAS885340-08-9
Molecular FormulaC38H68N10O14
Molecular Weight889.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
InChIInChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62)/t20-,21-,23+,24+,25+,26+,27+,30+,31+/m1/s1
InChIKeyADKDNDYYIZUVCZ-ZQNQAVPYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TB500 Chemical Identity & Key Characteristics


TB500 (UNII: QHK6Z47GTG) is a synthetic heptapeptide (Ac-LKKTETQ) corresponding to amino acid residues 17–23 of the endogenous protein thymosin β4 (Tβ4) [1]. It has a molecular formula of C₃₈H₆₈N₁₀O₁₄ and a molecular weight of approximately 889.01 g/mol [2]. The compound is primarily supplied as a lyophilized powder for reconstitution in aqueous buffers, with typical vendor-reported purity exceeding 98% as determined by HPLC .

Synthetic heptapeptide fragment (Ac-LKKTETQ) corresponding to Tβ4 residues 17–23.
Supplied as lyophilized powder for reconstitution in aqueous buffers.
Vendor-reported purity exceeding 98% by HPLC; specification review recommended.
Distinct low molecular weight (~889 Da) supports tissue penetration and biodistribution studies.

Why Other Peptides Cannot Substitute for TB500


Substituting TB500 with full-length thymosin β4 (Tβ4) or alternative pro-regenerative peptides such as BPC-157 introduces significant scientific and practical discrepancies. TB500 is not simply a truncated version of Tβ4; it is a distinct molecular entity (889 Da vs. 4963 Da) with different pharmacokinetic and pharmacodynamic properties [1]. Critically, recent evidence demonstrates that TB500 itself may function as a prodrug, with its biological activity in wound healing models attributable primarily to its metabolite Ac-LKKTE rather than the parent heptapeptide [2]. Furthermore, while BPC-157 and TB500 are often compared, they operate through distinct mechanisms—BPC-157 promotes localized angiogenesis via VEGF modulation, whereas TB500's effects are systemic and actin-mediated [3]. These fundamental differences preclude simple interchangeability in research protocols.

Risk 1
Target: TB500 (~889 Da)
Substitute: Full-length Tβ4 (~4963 Da)
5.6-fold molecular weight difference may shift tissue penetration, renal clearance, and immunogenicity profile.
Risk 2
Target: TB500 prodrug
Substitute: Directly using metabolite Ac-LKKTE
In vitro fibroblast scratch assay data indicate parent peptide is inactive; metabolic conversion context may differ in vivo.
Risk 3
Target: TB500 (actin-mediated, systemic)
Substitute: BPC-157 (VEGF-mediated, localized)
Distinct mechanisms of action preclude direct replacement; model-response context may not transfer.

TB500 Differentiation Evidence


Prodrug: Wound Healing Requires Ac-LKKTE Metabolite

In a direct head-to-head comparison using an in vitro fibroblast wound healing (scratch) assay, the parent TB500 peptide did not significantly increase wound closure relative to control. In contrast, its metabolite Ac-LKKTE demonstrated a significant increase in wound healing activity compared to control [1]. This finding indicates that TB500's reported regenerative effects in vivo are likely mediated by its conversion to the active metabolite Ac-LKKTE, a critical distinction for experimental design and interpretation.

Prodrug: Wound Healing Requires Ac-LKKTE Metabolite
Direct head-to-head comparison
Parent TB500 did not significantly increase wound closure vs. control. Metabolite Ac-LKKTE demonstrated a significant increase.
Metabolite-dependent wound healing assay context.
Human fibroblast scratch assay, 24 h. Review in vivo conversion kinetics.
Prodrug Metabolism Wound healing

Molecular Weight Difference vs. Thymosin β4

Mass spectrometric analysis confirms that TB500 has a molecular weight of approximately 889 daltons, whereas full-length thymosin β4 (Tβ4) is approximately 4,963 daltons—a 5.6-fold difference [1]. This substantial size disparity directly impacts tissue penetration, renal clearance, and immunogenicity potential, with TB500's smaller size theoretically conferring enhanced bioavailability and reduced immunogenicity compared to the full-length protein.

Molecular Weight Difference vs. Thymosin β4
Class-level inference
TB500: 889.01 g/mol vs. Tβ4: 4,963.5 g/mol (5.6-fold lower).
Size disparity may affect tissue penetration and clearance; class-level extrapolation.
High-resolution mass spectrometry. Data to verify for specific models.
Molecular weight Peptide Mass spectrometry

TB500 Actin Regulation vs. BPC-157 VEGF Modulation

While both TB500 and BPC-157 are investigated for tissue repair, they operate through distinct molecular pathways. TB500's primary mechanism involves binding to G-actin and regulating cytoskeletal dynamics to promote systemic cell migration [1]. In contrast, BPC-157 exerts localized effects by upregulating VEGF receptor activation and growth hormone sensitivity [2]. This mechanistic divergence translates to different research applications: TB500 is suited for studies requiring whole-body, actin-mediated cell motility, whereas BPC-157 is more appropriate for localized injury models.

TB500 Actin Regulation vs. BPC-157 VEGF Modulation
Class-level inference
TB500: actin binding, systemic cell migration. BPC-157: VEGF receptor upregulation, localized angiogenesis.
Mechanistic distinction supports pathway-specific study design.
Literature-derived characterization. Direct comparative studies limited.
Mechanism of action Angiogenesis Cell migration

High Purity for Reproducible Results

Reputable vendors consistently report TB500 purity of ≥98% as determined by HPLC analysis . This high purity specification minimizes confounding effects from peptide impurities or degradation products, which is particularly critical given the emerging evidence that TB500's biological activity is mediated by specific metabolites. Variability in purity across different suppliers could introduce significant experimental noise in sensitive assays such as cell migration or angiogenesis studies.

High Purity for Reproducible Results
Data to verify
Vendor-reported purity ≥98% by HPLC.
Purity specification review supports assay reproducibility.
Source-specific review; independent verification recommended.
Purity Quality control HPLC

Corneal Healing with TB500 Hydrogel

In a rat alkali burn corneal injury model, a TB500-incorporated enzyme-responsive hydrogel significantly accelerated epithelial regeneration and improved corneal barrier function compared to untreated controls [1]. While the study did not include a direct comparator peptide, it provides quantitative in vivo evidence of TB500's regenerative capacity in a clinically relevant ocular injury model, supporting its utility in tissue engineering and regenerative medicine applications.

Corneal Healing with TB500 Hydrogel
Supporting evidence
TB500-incorporated hydrogel significantly accelerated epithelial regeneration vs. untreated control in a rat alkali burn model.
In vivo model-response context for ocular tissue engineering.
Single study, rat model. Comparator peptide absent.
Corneal injury Hydrogel Epithelial regeneration

TB500 Research & Application Scenarios


Prodrug Metabolism and Wound Healing

Given the evidence that TB500's wound healing activity is mediated by its metabolite Ac-LKKTE rather than the parent peptide [1], TB500 is ideally suited for studies examining prodrug activation, peptide metabolism, and metabolite-specific pharmacodynamics in tissue repair. Researchers can utilize analytical methods such as UHPLC-Q-Exactive orbitrap MS/MS to simultaneously quantify TB500 and its metabolites in biological matrices [1], enabling precise pharmacokinetic/pharmacodynamic (PK/PD) correlations.

Actin-Mediated Cell Migration and Remodeling

TB500's well-characterized actin-binding properties make it a valuable tool for investigating cytoskeletal dynamics, cell motility, and systemic tissue remodeling [1]. Unlike BPC-157, which primarily drives localized VEGF-mediated angiogenesis, TB500's actin-regulating mechanism is more appropriate for studies requiring whole-body, systemic cell migration and cytoskeletal reorganization [2].

Advanced Delivery for Ocular Tissue Regeneration

The demonstrated efficacy of TB500 in an enzyme-responsive hydrogel for corneal wound repair [1] supports its use in biomaterials and tissue engineering research. This application scenario is particularly relevant for developing localized, sustained-release formulations for challenging injury sites such as the cornea, where traditional peptide delivery is hindered by rapid clearance.

Comparative Peptide Mechanism Studies

TB500 serves as an excellent comparator in studies designed to dissect the distinct regenerative mechanisms of pro-healing peptides. Its actin-mediated, systemic action contrasts sharply with the VEGF-centric, localized effects of BPC-157 [1], enabling researchers to probe differential cellular and molecular responses in side-by-side experimental designs.

Application
Selection Property
Validation Focus
Prodrug metabolism and wound healing studies
Metabolite-dependent activity profile
Quantify parent-to-metabolite conversion and PK/PD correlation
Actin-mediated cell migration and remodeling research
G-actin binding and systemic motility mechanism
Cytoskeletal dynamics and systemic distribution endpoints
Advanced delivery for ocular tissue regeneration
Formulation compatibility with hydrogel carriers
Sustained-release kinetics and epithelial barrier restoration
Comparative peptide mechanism studies
Actin pathway vs. VEGF pathway selectivity
Differential cellular response and pathway-specific readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TB500

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.